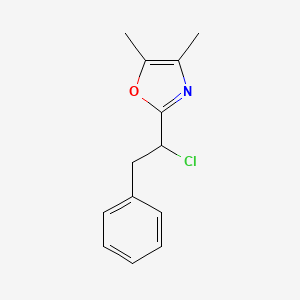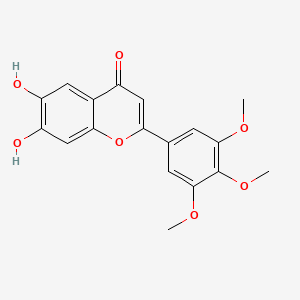
Benzoic acid, 3-methyl-, cadmium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium m-toluate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with m-toluic acid. The reaction typically occurs in an aqueous medium, where the cadmium salt reacts with the carboxylate group of m-toluic acid to form cadmium m-toluate. The reaction conditions often involve moderate temperatures and neutral to slightly acidic pH levels to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cadmium m-toluate follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of cadmium salts to a solution of m-toluic acid, followed by purification steps to isolate the cadmium m-toluate. The purification process may include filtration, crystallization, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium m-toluate undergoes various chemical reactions, including:
Oxidation: Cadmium m-toluate can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium m-toluate to cadmium metal and reduced organic products.
Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions typically occur at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New metal salts and m-toluic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cadmium m-toluate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cadmium-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialized materials, including catalysts and coatings.
Wirkmechanismus
The mechanism of action of cadmium m-toluate involves its interaction with cellular components, particularly proteins and enzymes. Cadmium ions can bind to thiol groups in proteins, leading to the disruption of protein function and cellular processes. This interaction can result in oxidative stress, enzyme inhibition, and alterations in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium acetate: Another cadmium salt with similar properties but different applications.
Cadmium chloride: Widely used in various industrial processes and research applications.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness
Cadmium m-toluate is unique due to its specific structure and the presence of the m-toluic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other cadmium salts, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
68092-45-5 |
|---|---|
Molekularformel |
C16H14CdO4 |
Molekulargewicht |
382.69 g/mol |
IUPAC-Name |
cadmium(2+);3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Cd/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
NKURFNBXKPMIBS-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Cd+2] |
Verwandte CAS-Nummern |
99-04-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


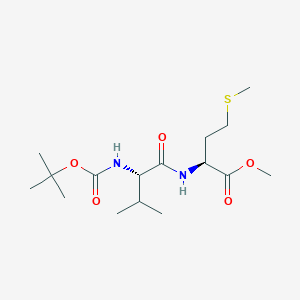
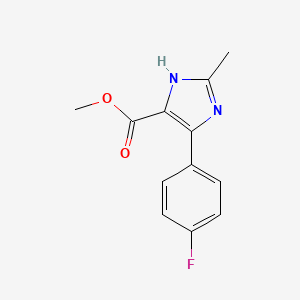
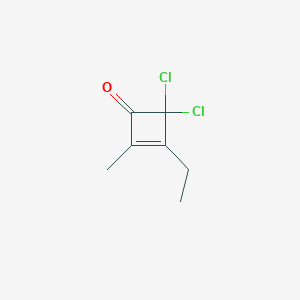
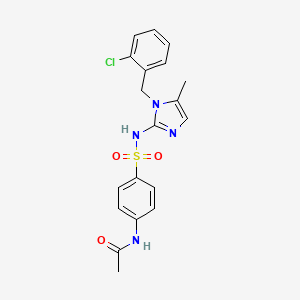

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
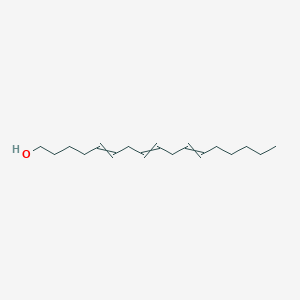

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)

